molecular formula C25H26N9O8S2.Na B193829 Cefoperazone sodium CAS No. 62893-20-3

Cefoperazone sodium

Cat. No. B193829
CAS RN: 62893-20-3
M. Wt: 644.67 22.99
InChI Key: NCFTXMQPRQZFMZ-WERGMSTESA-M
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Description

Cefoperazone is a third-generation cephalosporin antibiotic, marketed by Pfizer under the name Cefobid . It is effective in treating Pseudomonas bacterial infections which are otherwise resistant to these antibiotics . It is used to treat various bacterial infections caused by susceptible organisms in the body, including respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia .


Synthesis Analysis

A study describes a rapid RP-HPLC method of Cefoperazone analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive . The chromatographic system comprises an ODS column (150 mm × 4.6 mm × 5 μm). The mobile phase was prepared by mixing KH2PO4 solution: acetonitrile (80:20) with a flow rate of 1.0 mL/min at detection wavelength 230 nm .


Molecular Structure Analysis

Cefoperazone sodium has a molecular formula of C25H26N9NaO8S2 and an average mass of 667.649 Da . The IUPAC name is (6R,7R)-7-[(2R)-2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .


Physical And Chemical Properties Analysis

Cefoperazone sodium has a molecular weight of 667.65 . It is soluble in water at 50 mg/mL . The pH of a 25% aqueous solution is between 4.5 and 6.5 .

Scientific Research Applications

  • Antimicrobial Agent Development : Research led by Li et al. (2012) focused on developing a novel complex antimicrobial agent using cefoperazone sodium, sulbactam sodium, and cephradine. This combination showed enhanced antimicrobial activity against a range of bacteria and fungi, indicating its potential in treating various infections (Li et al., 2012).

  • Clinical Applications : Studies by Zhou Lei-qin (2014) and Ou Weihong (2012) explored the clinical effects of cefoperazone sodium in obstetrics and gynecology. They found that it effectively treated infections with a lower incidence of adverse reactions compared to other treatments, highlighting its efficacy in clinical settings (Zhou Lei-qin, 2014), (Ou Weihong, 2012).

  • Preventive Applications : Xu-yuan Zhu's (2020) research demonstrated the effectiveness of cefoperazone sodium in preventing incision infections in colon cancer surgery. This study suggests its potential role in reducing postoperative complications and inflammatory factors in such surgeries (Xu-yuan Zhu, 2020).

  • Antimicrobial Kinetics and Mechanisms : A study by J. Behera and B. Behera (2018) investigated the kinetics and mechanism of interaction between cis-Diaquabis(oxalato)chromate(III) and cefoperazone. The findings highlighted the potential of cefoperazone in forming effective antimicrobial complexes with metal ions, providing insights into new ways of enhancing its antimicrobial properties (J. Behera & B. Behera, 2018).

  • Pharmaceutical Formulation and Stability : Studies on the stability and compatibility of cefoperazone sodium with common clinical infusions and its formulation have been conducted. These studies, such as those by Liu Jian-yun (2012) and Huang Xue-sun (2007), contribute to understanding its stability and safe use in clinical settings (Liu Jian-yun, 2012), (Huang Xue-sun, 2007).

Safety And Hazards

Cefoperazone sodium may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

A study has evaluated the efficacy of a new cefoperazone/sulbactam combination (3:1) for Enterobacteriaceae infection via model-informed drug development (MIDD) approaches . The study showed that the dosing regimen of cefoperazone/sulbactam (4 g, TID, 3 g:1 g) showed slightly better antibacterial effect than cefoperazone/sulbactam (6 g, BID, 4 g:2 g) against the Escherichia coli (ESBL −) and Klebsiella pneumoniae (ESBL − ) .

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/q;+1/p-1/t15-,16-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFTXMQPRQZFMZ-WERGMSTESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N9NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62893-19-0 (Parent)
Record name Cefoperazone sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062893203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045874
Record name Cefoperazone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefoperazone sodium

CAS RN

62893-20-3
Record name Cefoperazone sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062893203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoperazone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOPERAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FQG9774WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
M POINT, B POINT - tajapi.com
Cephalosporin: any of a group of broad-spectrum derived from species of fungi of the genus Cephalosporium and are related to the penicillins in both structure and mode of action but …
Number of citations: 4 www.tajapi.com
MS Cohen, HE Washton, SF Barranco… - The American journal of …, 1984 - Elsevier
… and efficacy of a twice daily dosage of cefoperazone sodium; 91 percent of patients received a … These results suggest that (1) twice daily administration of cefoperazone sodium can be …
Number of citations: 43 www.sciencedirect.com
M Senthilraja, P Sanjaypai - Indian Journal of Pharmaceutical …, 2006 - go.gale.com
… of cefoperazone sodium was prepared by dissolving 100 mg of the drug in 100 ml of distilled water. The final concentration of cefoperazone sodium … ml of cefoperazone sodium solution (…
Number of citations: 12 go.gale.com
XX Wang, CT Ma, YX Jiang, YJ Ge… - World Journal of …, 2021 - ncbi.nlm.nih.gov
… Cefoperazone sodium/sulbactam sodium is a common … Piperacillin sodium/ tazobactam sodium and cefoperazone sodium/… The results showed that compared with cefoperazone sodium/…
Number of citations: 4 www.ncbi.nlm.nih.gov
MS Elazazy, A Shalaby, MN Elbolkiny… - Scientia Pharmaceutica, 2003 - mdpi.com
A simple, rapid and sensitive spectrophotometric method has been developed for the quantitative determination of five drugs of pharmaceutical interest; cefepime HCI, cefoperazone Na…
Number of citations: 40 www.mdpi.com
P Cagnardi, R Villa, M Gallo, C Locatelli, S Carli… - Journal of Dairy …, 2010 - Elsevier
Selection of the antimicrobial agent and maintenance of adequate drug concentrations at the site of infection are the most relevant problems in mastitis antibiotic therapy. Intramammary …
Number of citations: 43 www.sciencedirect.com
VD Gupta, C Bethea… - Journal of clinical …, 1988 - Wiley Online Library
… INTRODUCTION Both cefoperazone sodium and ceftazidime are more recent … The manufacturer recommends that the reconstituted solutions of cefoperazone sodium should be dis…
Number of citations: 22 onlinelibrary.wiley.com
A Anand, R Pundir, CS Pandian, S Saraf… - Indian journal of …, 2009 - ncbi.nlm.nih.gov
… Cefoperazone sodium is used in … cefoperazone sodium for treatment of osteomyelitis. Our present work describes the formulation and evaluation of biodegradable cefoperazone sodium …
Number of citations: 14 www.ncbi.nlm.nih.gov
IA Naguib, HW Darwish - Journal of Chemistry, 2016 - hindawi.com
… The comparison is expressed through analysis of a case study dataset of UV spectral data of Cefoperazone Sodium (CEF) and its two related impurities: in pure powder form and in …
Number of citations: 3 www.hindawi.com
J Qian, J Gu, J Xia - Journal of surfactants and detergents, 2005 - Springer
The effects of cefoperazone sodium (CS), a pharmaceutical compound, on the critical micelle concentration (CMC) of surfactants with different charges [cetyl trimethylammonium …
Number of citations: 4 link.springer.com

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